1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

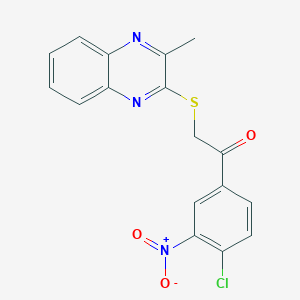

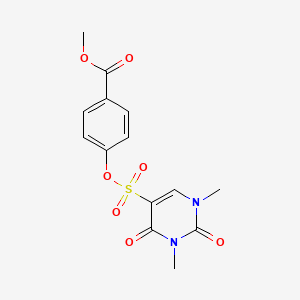

“1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one” is a chemical compound with the molecular formula C19H17FN2O3S . It has a molecular weight of 372.4 g/mol . The compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, an azetidinyl group, and a phenylpropanone group .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a fluorophenyl group, which is a phenyl ring with a fluorine atom attached. It also has a sulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms. The azetidinyl group is a four-membered ring containing three carbon atoms and one nitrogen atom. Finally, the phenylpropanone group consists of a phenyl ring attached to a propanone group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, a topological polar surface area of 78.6 Ų, and a complexity of 621 . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 372.09439174 g/mol . It has a rotatable bond count of 4 .

Applications De Recherche Scientifique

Pharmacological Research

This compound has shown potential in pharmacological studies, particularly as a monoacylglycerol lipase (MAGL) inhibitor . MAGL is an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL can elevate 2-AG levels, which in turn activates cannabinoid receptors CB1 and CB2. This activation has been linked to beneficial effects on mood, appetite, pain, and inflammation . Therefore, this compound could be explored for therapeutic applications in treating various central nervous system disorders.

Cancer Research

In cancer research, azetidine-containing compounds have been investigated for their antitumor properties . Specifically, analogues of TZT-1027, which include azetidine moieties, have demonstrated significant antiproliferative activities against cancer cell lines such as A549 and HCT116 . These compounds work by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis. This makes them promising candidates for developing new anticancer therapies.

Pain Management

Given its role in elevating 2-AG levels and activating cannabinoid receptors, this compound has potential applications in pain management . Studies have shown that MAGL inhibitors can produce antinociceptive effects, making them useful for treating inflammatory and neuropathic pain . This could lead to the development of new pain relief medications that are more effective and have fewer side effects than current options.

Drug Development

Finally, this compound’s unique structure and pharmacological properties make it a valuable candidate for drug development. Its ability to selectively inhibit MAGL and modulate endocannabinoid levels can be harnessed to design new drugs with specific therapeutic targets. This could include developing medications for a range of conditions, from mental health disorders to chronic pain and inflammation.

These applications highlight the versatility and potential of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one in various fields of scientific research. Each application opens up new possibilities for understanding and treating complex human diseases.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Pharmacologic Characterization of JNJ-42226314 Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents

Propriétés

IUPAC Name |

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c19-15-7-9-16(10-8-15)24(22,23)17-12-20(13-17)18(21)11-6-14-4-2-1-3-5-14/h1-5,7-10,17H,6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEARQZLXUQSGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)

![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)

![N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2513760.png)

![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)

![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)